molecular formula C19H23NO2 B6086479 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one

3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one

Cat. No.: B6086479
M. Wt: 297.4 g/mol
InChI Key: NKQQDEKRGGKIAI-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that combines a cyclohexene ring with a tetrahydronaphthalene moiety

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2)10-17(21)15(18(22)11-19)12-20-16-9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,12,16,21H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQQDEKRGGKIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2CCCC3=CC=CC=C23)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one typically involves the condensation of 1,3-cyclohexanedione with an appropriate aldehyde, followed by the introduction of the tetrahydronaphthalene moiety. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, hydroxyl groups, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one
  • 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
  • 2,2′-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)

Uniqueness

Compared to similar compounds, 3-Hydroxy-5,5-dimethyl-2-(1,2,3,4-tetrahydronaphthalen-1-yliminomethyl)cyclohex-2-en-1-one is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness can lead to different reactivity and biological activities, making it a valuable compound for various applications.

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